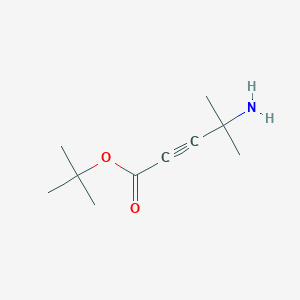
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is a chemical compound with the molecular formula C14H14O3 . It is a cyclic enone derivative and a member of the benzylphenols class of chemical compounds. This compound features a substituted benzene ring and an enone functional group, making it a potential component of various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is an acid-catalyzed water-mediated rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones . This reaction typically requires strong acids such as formic acid, polyphosphoric acid, or p-toluenesulfonic acid in an acetone-water solvent system .
Industrial Production Methods
the Piancatelli rearrangement mentioned above can be scaled up for industrial purposes, given its simple experimental conditions and general applicability .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enone functional group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways. The compound’s enone functional group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-(3-methoxyphenyl)cyclopent-2-enone
- 4-Hydroxy-2-(4-methoxybenzyl)cyclopent-2-enone
- 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-en-1-one
Uniqueness
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and methoxy groups.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-hydroxy-2-[(3-methoxyphenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-16-12-4-2-3-9(6-12)5-10-7-11(14)8-13(10)15/h2-4,6-7,11,14H,5,8H2,1H3 |
Clave InChI |
XDDBMMQWDBJKDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2=CC(CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



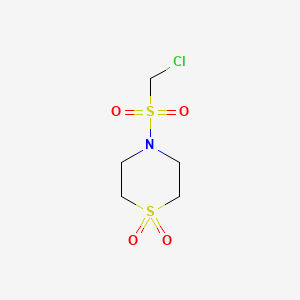

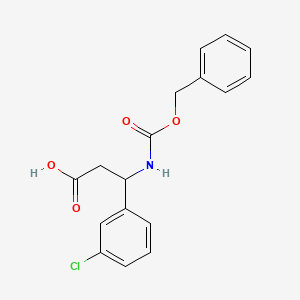
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
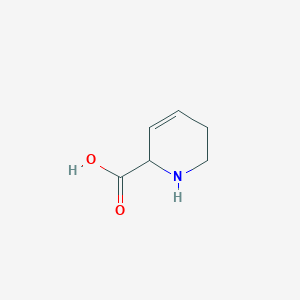
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
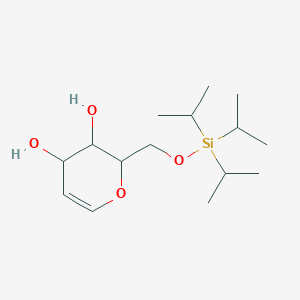
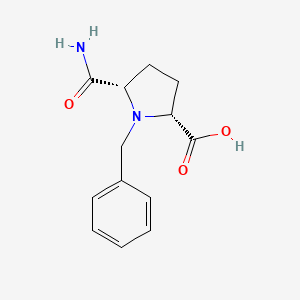

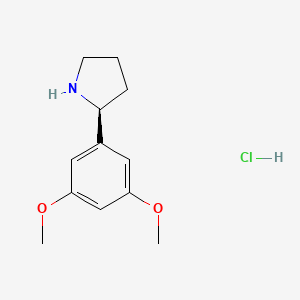
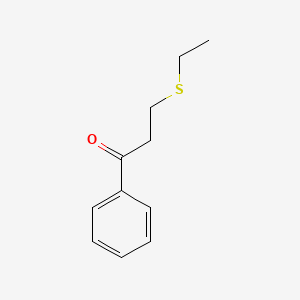
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
